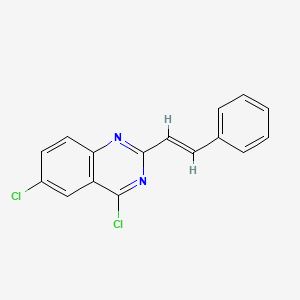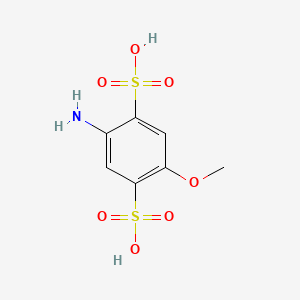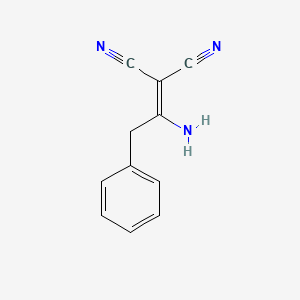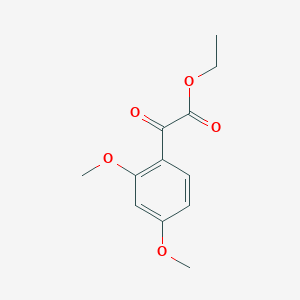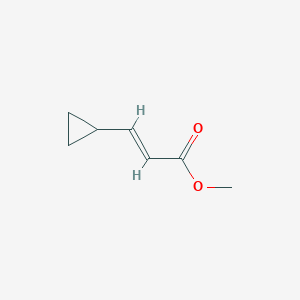
Methyl 3-cyclopropylacrylate
Descripción general
Descripción
“Methyl 3-cyclopropylacrylate” is a chemical compound with the molecular formula C7H10O2 . It has a molecular weight of 126.16 .
Molecular Structure Analysis
The molecular structure of “Methyl 3-cyclopropylacrylate” can be analyzed using tools like MolView . The InChI code for this compound is1S/C7H10O2/c1-9-7(8)5-4-6-2-3-6/h4-6H,2-3H2,1H3/b5-4+ . Physical And Chemical Properties Analysis
“Methyl 3-cyclopropylacrylate” has a boiling point of 28 °C (under a pressure of 0.25 Torr) and a predicted density of 1.156±0.06 g/cm3 .Aplicaciones Científicas De Investigación
“Methyl (E)-3-cyclopropylacrylate” is a chemical compound with the CAS Number: 59939-11-6 and a molecular weight of 126.16 .
In terms of its potential applications, it seems that (meth)acrylates, including Methyl 3-cyclopropylacrylate, could be used in the synthesis of reactive polymers . These polymers are widely used as polymeric reagents or polymer supports in biochemical and chemical applications . The leaving (activating) groups of these monomers may easily react with the alcohols and amines carrying the desired reactive groups and therefore, in general, provide a single reaction step for the synthesis of reactive polymers .
“Methyl 3-cyclopropylacrylate” is a type of (meth)acrylate, which are often used in the synthesis of reactive polymers . These polymers are widely used as polymeric reagents or polymer supports in biochemical and chemical applications . Here are some potential applications:
- Synthesis of Reactive Polymers
- Summary : The leaving (activating) groups of these monomers may easily react with the alcohols and amines carrying the desired reactive groups and therefore, in general, provide a single reaction step for the synthesis of reactive polymers .
- Methods : The synthesis of a serial new (meth)acrylate esters including amide, dioxolane, benzofuran, and chalcone groups is described . For example, Arylamido methyl methacrylate is synthesized by stirring 1.1 mol sodium methacrylate, 1 mol α-chloroacetamide, 0.1 mol NaI and 0.1 mol TEBAC and as catalyst in 100 ml acetonitrile at 80°C in a reflux condenser for 30 h in the presence of 100 ppm hydroquinone .
- Results : The synthesis and studies on (meth)acrylate polymers have attracted the attention of various groups recently .
Safety And Hazards
Propiedades
IUPAC Name |
methyl (E)-3-cyclopropylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-9-7(8)5-4-6-2-3-6/h4-6H,2-3H2,1H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOOZKZLEDMDSB-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-cyclopropylacrylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




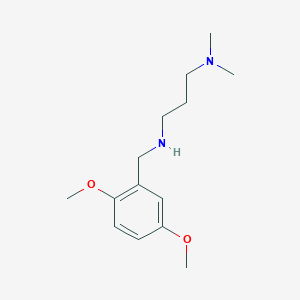
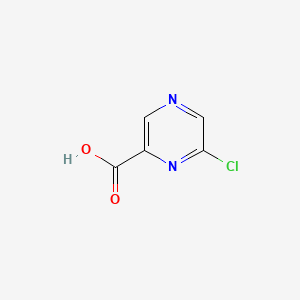
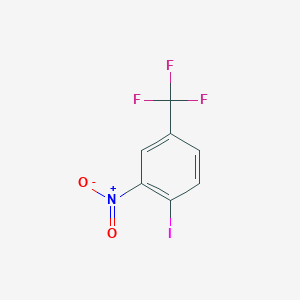
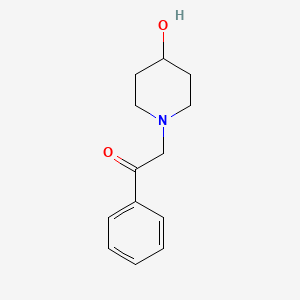
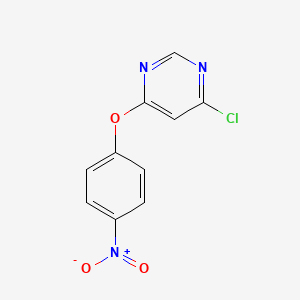
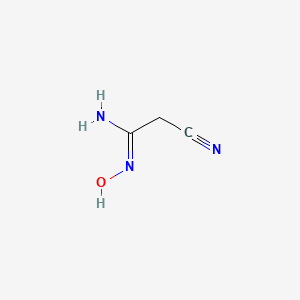
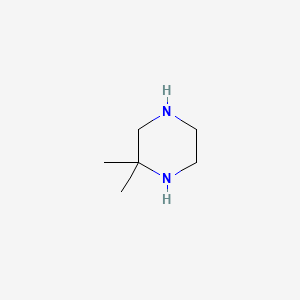
![Thiazolo[4,5-c]pyridine](/img/structure/B1315820.png)
